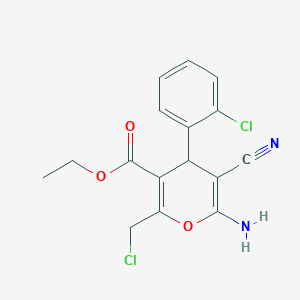

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

Beschreibung

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by:

- A 2-chlorophenyl group at position 2.

- A chloromethyl substituent at position 2.

- Amino (NH₂) and cyano (CN) groups at positions 6 and 5, respectively.

- An ethyl carboxylate moiety at position 3.

Its synthesis typically involves multicomponent reactions (MCRs) in solvents like 1,4-dioxane or ethanol under reflux conditions .

Eigenschaften

Molekularformel |

C16H14Cl2N2O3 |

|---|---|

Molekulargewicht |

353.2 g/mol |

IUPAC-Name |

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-2-22-16(21)14-12(7-17)23-15(20)10(8-19)13(14)9-5-3-4-6-11(9)18/h3-6,13H,2,7,20H2,1H3 |

InChI-Schlüssel |

IEWWFXFKNBJFRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-(2-chlorophenyl)-2-cyanoethene. This intermediate then undergoes cyclization with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the chloromethylation of the pyran ring using chloromethyl methyl ether and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under neutral conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino, cyano, and ester allows it to form hydrogen bonds and other interactions with target molecules, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2 and 4

The chloromethyl group at position 2 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Crystallographic and Hydrogen-Bonding Trends

- Chloromethyl vs. Methyl at Position 2 : The chloromethyl group introduces stronger hydrogen-bonding interactions (N–H⋯Cl) compared to methyl, as observed in crystal structures of related compounds .

- 2-Chlorophenyl vs. 3-Bromophenyl at Position 4 : The 2-chlorophenyl group induces greater steric hindrance, affecting dihedral angles between the pyran ring and aryl group. For example, analogs with 2-chlorophenyl show dihedral angles of 75–85°, while 3-bromophenyl derivatives exhibit angles closer to 65° .

- Amino and Cyano Groups: These groups form intermolecular N–H⋯O and N–H⋯N hydrogen bonds, stabilizing crystal packing. For instance, the target compound’s analogs exhibit R₂²(12) graph-set motifs in hydrogen-bonded dimers .

Biologische Aktivität

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivatives. Its unique structure, characterized by multiple functional groups, has drawn attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from research studies, including its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate. Its molecular formula is and it has a molecular weight of 334.76 g/mol. The presence of an amino group, chloromethyl group, cyano group, and chlorophenyl group contributes to its diverse chemical reactivity and biological properties.

The biological activity of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyran compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development.

Anticancer Activity

Several studies have focused on the anticancer potential of pyran derivatives. Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate has demonstrated cytotoxic effects in vitro against cancer cell lines such as HeLa and MCF-7. The compound's ability to induce apoptosis in these cells suggests its potential as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

-

In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyran derivatives on human cancer cell lines. Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate exhibited IC50 values indicating significant inhibition of cell growth compared to control groups.

Compound Name Cell Line IC50 (µM) Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate HeLa 15 Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate MCF-7 20 - Mechanistic Studies : Research into the mechanism of action revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thus preventing cancer cell proliferation. This inhibition was confirmed through biochemical assays measuring kinase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.